(R)-(+)-o-Tolyl-CBS-oxazaborolidine
Overview
Description
®-(+)-o-Tolyl-CBS-oxazaborolidine is a chiral catalyst widely used in asymmetric synthesis. This compound is particularly known for its effectiveness in enantioselective reductions, making it a valuable tool in the production of optically active compounds. Its structure consists of a boron atom coordinated to an oxazaborolidine ring, with an o-tolyl group attached, which imparts its chiral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-o-Tolyl-CBS-oxazaborolidine typically involves the reaction of o-tolylboronic acid with a chiral amino alcohol, followed by cyclization to form the oxazaborolidine ring. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the cyclization process. The resulting product is then purified through crystallization or chromatography to obtain the desired chiral catalyst.
Industrial Production Methods: In an industrial setting, the production of ®-(+)-o-Tolyl-CBS-oxazaborolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-o-Tolyl-CBS-oxazaborolidine primarily undergoes reduction reactions, particularly in the context of asymmetric synthesis. It is known for its ability to catalyze the reduction of ketones to secondary alcohols with high enantioselectivity. The compound can also participate in other types of reactions, such as Diels-Alder reactions and cycloadditions, where its chiral properties are leveraged to produce optically active products.
Common Reagents and Conditions: Common reagents used in reactions with ®-(+)-o-Tolyl-CBS-oxazaborolidine include hydride donors such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out in solvents like toluene or dichloromethane, under controlled temperatures to ensure high selectivity and yield. The presence of the chiral catalyst ensures that the products formed are predominantly of one enantiomer, which is crucial for applications in pharmaceuticals and fine chemicals.
Major Products Formed: The major products formed from reactions involving ®-(+)-o-Tolyl-CBS-oxazaborolidine are optically active secondary alcohols. These products are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. The high enantioselectivity of the catalyst ensures that the products are obtained in high optical purity, which is essential for their efficacy and safety in end-use applications.
Scientific Research Applications
Chemistry: In chemistry, ®-(+)-o-Tolyl-CBS-oxazaborolidine is extensively used in the synthesis of chiral compounds. Its ability to catalyze enantioselective reductions makes it a valuable tool for researchers developing new synthetic methodologies and exploring the reactivity of chiral molecules.
Biology: While its primary applications are in chemistry, ®-(+)-o-Tolyl-CBS-oxazaborolidine also finds use in biological research. It is employed in the synthesis of chiral intermediates for the production of biologically active compounds, including natural products and pharmaceuticals.
Medicine: In medicine, the compound is crucial for the synthesis of chiral drugs. Many pharmaceuticals require high enantiomeric purity to ensure their efficacy and minimize side effects. ®-(+)-o-Tolyl-CBS-oxazaborolidine enables the efficient production of these drugs, contributing to advancements in medical treatments.
Industry: Industrially, ®-(+)-o-Tolyl-CBS-oxazaborolidine is used in the large-scale production of chiral intermediates and fine chemicals. Its high selectivity and efficiency make it a preferred catalyst for processes requiring enantioselective synthesis, such as the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-(+)-o-Tolyl-CBS-oxazaborolidine involves the formation of a chiral Lewis acid complex. This complex interacts with the substrate, typically a ketone, to facilitate its reduction to a secondary alcohol. The chiral environment provided by the oxazaborolidine ring ensures that the reduction occurs with high enantioselectivity, favoring the formation of one enantiomer over the other. The molecular targets of this catalyst are the carbonyl groups of ketones, and the pathways involved include the transfer of hydride ions from the reducing agent to the substrate.
Comparison with Similar Compounds
Similar Compounds:
- ®-(+)-2-Methyl-CBS-oxazaborolidine
- (S)-(-)-2-Methyl-CBS-oxazaborolidine
- ®-(+)-3,3-Diphenyl-1-o-tolyl-tetrahydropyrrolo(1,2-c)(1,3,2)oxazaborole
Uniqueness: ®-(+)-o-Tolyl-CBS-oxazaborolidine is unique due to its specific chiral environment and high enantioselectivity in reduction reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency, making it a preferred choice for many synthetic applications. Its ability to produce optically active products with high purity sets it apart from other chiral catalysts, contributing to its widespread use in research and industry.
Properties
IUPAC Name |
(3aR)-1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMKFCAQQGBIPZ-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467684 | |
Record name | (R)-(+)-o-Tolyl-CBS-oxazaborolidine solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865812-10-8 | |
Record name | (R)-(+)-o-Tolyl-CBS-oxazaborolidine solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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